

N-Nitroso-Naphazoline: A Comparative Analysis with Other Nitrosamines

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Compound of Interest

Compound Name: *N-Nitroso-Naphazoline*

Cat. No.: *B15307867*

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N-nitrosamines are a class of chemical compounds that have garnered significant attention and regulatory scrutiny due to their classification as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a critical concern for patient safety, leading to rigorous risk assessments and control strategies by regulatory bodies worldwide.[2] This guide provides a comparative analysis of **N-Nitroso-Naphazoline**, a nitrosamine impurity associated with the active pharmaceutical ingredient (API) Naphazoline, with other nitrosamines.[3][4]

N-Nitroso-Naphazoline is formed from the nitrosation of Naphazoline, a secondary amine.[4] [5] Like other nitrosamine drug substance-related impurities (NDSRIs), its structure is closely related to the parent API.[6] This structural similarity is a key consideration in its potential biological activity.[5] While specific experimental data on the comparative genotoxicity and carcinogenicity of **N-Nitroso-Naphazoline** is limited in publicly available literature, this guide synthesizes the known chemical properties and provides a framework for its evaluation based on the broader understanding of nitrosamines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Nitroso-Naphazoline** is presented below.

Property	Value	Source
Chemical Name	2-(naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydro-1H-imidazole	[7] [8]
CAS Number	2703749-87-3	[7]
Molecular Formula	C ₁₄ H ₁₃ N ₃ O	[7] [8]
Molecular Weight	239.27 g/mol	[5] [8]
Appearance	White to Off-White Solid	[7]

Comparative Analysis with Other Nitrosamines

Nitrosamines can be broadly categorized into small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs).[\[6\]](#) The table below provides a general comparison of these categories. **N-Nitroso-Naphazoline** falls under the NDSRI category.

Feature	Small-Molecule Nitrosamines (e.g., NDMA, NDEA)	Nitrosamine Drug Substance-Related Impurities (NDSRIs) (e.g., N-Nitroso-Naphazoline)
Origin	Often arise from manufacturing processes, solvents, or environmental contamination. [9]	Formed from the nitrosation of the drug substance or its fragments.[6]
Structural Relation to API	Structurally distinct from the API.	Share a significant structural similarity with the parent API. [6][10]
Carcinogenic Potential	Many are potent carcinogens and mutagens.[11][12]	Potency can vary widely and is under active investigation. Some have shown mutagenic potential.[6][10]
Regulatory Limits	Strict acceptable intake (AI) limits are established for common small-molecule nitrosamines.	AI limits are often determined on a case-by-case basis, sometimes using structure-activity relationship (SAR) assessments.

Experimental Protocols

The assessment of genotoxicity is a critical step in the risk evaluation of any new nitrosamine impurity. The Ames test (bacterial reverse mutation assay) is a widely used in vitro method to assess the mutagenic potential of a chemical.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

1. Objective: To evaluate the mutagenic potential of **N-Nitroso-Naphazoline** by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

2. Materials:

- *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537)

- **N-Nitroso-Naphazoline** (test substance)
- Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100 and TA1535, 9-aminoacridine for TA1537)
- Negative/vehicle control (e.g., Dimethyl sulfoxide - DMSO)
- S9 fraction from induced rat liver (for metabolic activation)
- Cofactor solution (NADP, Glucose-6-phosphate)
- Molten top agar
- Minimal glucose agar plates

3. Procedure:

- Preparation: Prepare serial dilutions of **N-Nitroso-Naphazoline** in a suitable solvent (e.g., DMSO).
- Assay without Metabolic Activation (-S9):
 - To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution (or control), and 0.5 mL of phosphate buffer.
 - Pre-incubate the mixture at 37°C for 20-30 minutes.
 - Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
 - Allow the top agar to solidify.
- Assay with Metabolic Activation (+S9):
 - To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution (or control), and 0.5 mL of the S9 mix (S9 fraction + cofactor solution).
 - Follow steps 2-4 from the "-S9" procedure.

- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his+) on each plate.

4. Data Analysis:

- A positive response is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control for at least one strain.
- The results from the test substance are compared with those of the negative and positive controls to validate the assay.

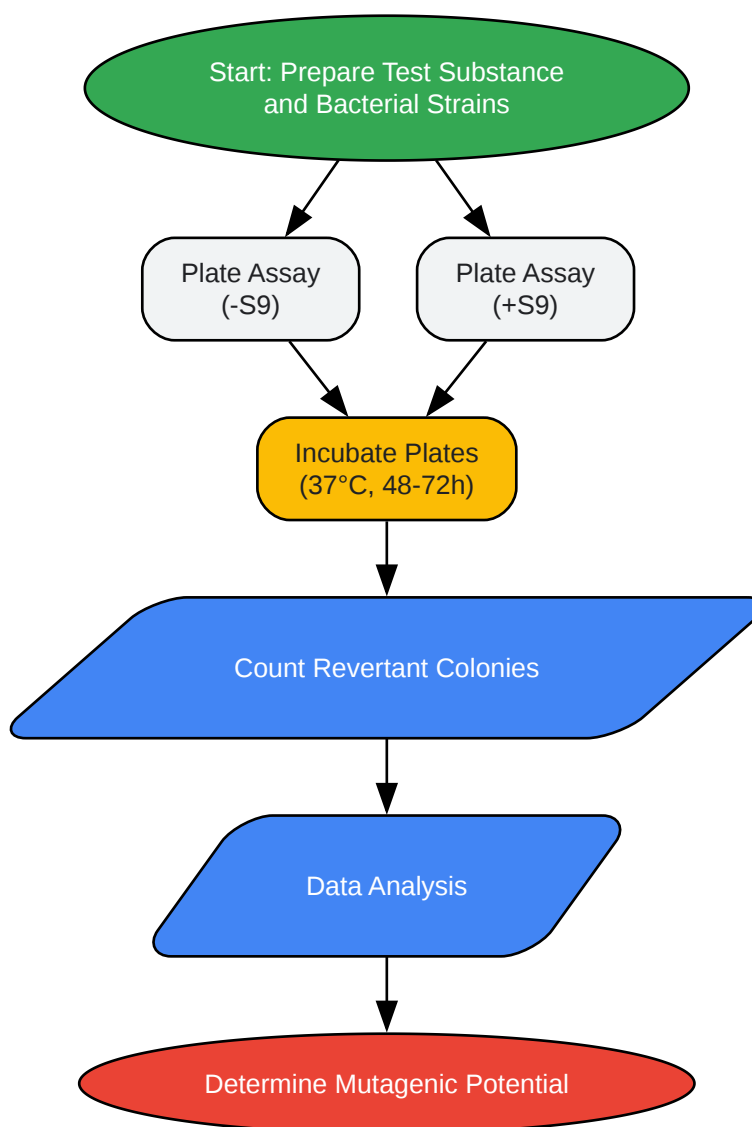
Visualization of Pathways and Workflows

The following diagrams illustrate the general mechanism of nitrosamine-induced genotoxicity and a typical experimental workflow for its assessment.



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Caption: General pathway of nitrosamine-induced genotoxicity.



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Caption: Experimental workflow for the Ames test.

Conclusion

While direct comparative experimental data for **N-Nitroso-Naphazoline** remains scarce in the public domain, its classification as an NDSRI warrants careful consideration and rigorous toxicological evaluation. The established knowledge of nitrosamine chemistry and toxicology, combined with standardized testing protocols such as the Ames test, provides a robust framework for assessing the potential risks associated with this and other related impurities. As regulatory expectations for the control of nitrosamines in pharmaceuticals continue to evolve,

further research into the specific biological activities of NDSRIs like **N-Nitroso-Naphazoline** will be essential for ensuring drug safety.

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